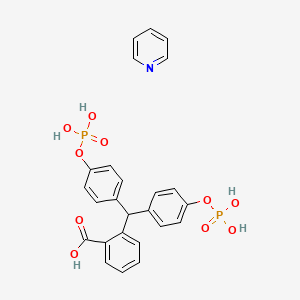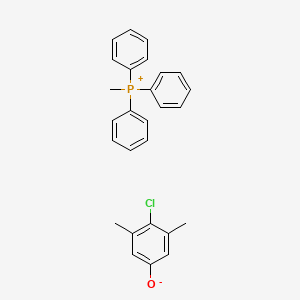
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) is an organic compound characterized by its unique structure, which includes two mercaptoacetate groups attached to a central 1,3-propanediyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with mercaptoacetic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{2,2-Dimethyl-1,3-propanediol} + 2 \text{Mercaptoacetic acid} \rightarrow \text{2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate)} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) can undergo various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and carboxylic acids.
Reduction: Alcohols and thiols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) exerts its effects is primarily through its reactive mercapto groups. These groups can form covalent bonds with various molecular targets, including proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of the target compound.
Mercaptoacetic acid: Another precursor used in the synthesis.
2,2-Dimethyl-1,3-propanediyl bis(2-mercaptoacetate): A closely related compound with similar properties.
Uniqueness
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dual mercapto groups make it particularly valuable in redox chemistry and as a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
77223-49-5 |
|---|---|
Molekularformel |
C12H22O4S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
[2,2,4-trimethyl-3-(2-sulfanylacetyl)oxypentyl] 2-sulfanylacetate |
InChI |
InChI=1S/C12H22O4S2/c1-8(2)11(16-10(14)6-18)12(3,4)7-15-9(13)5-17/h8,11,17-18H,5-7H2,1-4H3 |
InChI-Schlüssel |
JYUDRJYWUHFMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)COC(=O)CS)OC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)





